molecular formula C19H21FN6 B15117907 N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15117907
M. Wt: 352.4 g/mol
InChI Key: KLHWUWAOFMVHCL-UHFFFAOYSA-N
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Description

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound with a molecular formula of C19H21FN6 and a molecular weight of 352.4086 . This compound is characterized by the presence of a fluoroquinazoline moiety, a piperidine ring, and a pyrimidine ring, making it a complex heterocyclic structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of these three moieties, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C19H21FN6

Molecular Weight

352.4 g/mol

IUPAC Name

N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H21FN6/c1-13-9-21-19(22-10-13)25(2)15-4-3-7-26(11-15)18-16-6-5-14(20)8-17(16)23-12-24-18/h5-6,8-10,12,15H,3-4,7,11H2,1-2H3

InChI Key

KLHWUWAOFMVHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)F

Origin of Product

United States

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